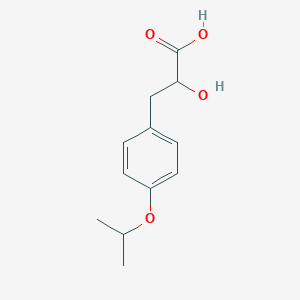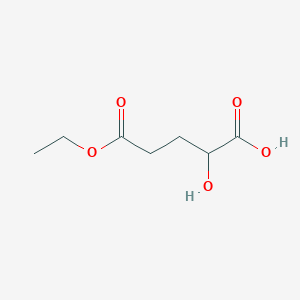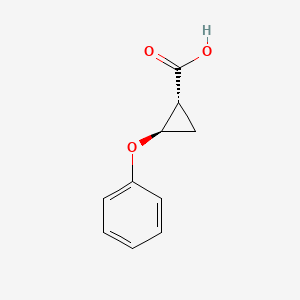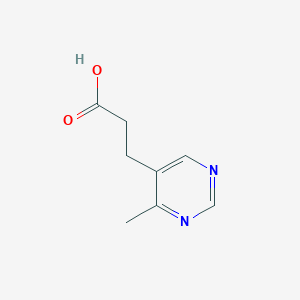![molecular formula C9H18Cl2N2 B15324744 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2 and a molecular weight of 225.1586. It is known for its unique tricyclic structure, which includes two nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the tricyclic structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in developing new drugs and treatments.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,6-Diazatricyclo[7.1.1.0,1,6]undecane: The base compound without the dihydrochloride component.
3,6-Diazatricyclo[7.1.1.0,1,6]undecane monohydrochloride: A similar compound with one hydrochloride group.
Uniqueness
3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride is unique due to its dual hydrochloride groups, which can influence its solubility, stability, and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H18Cl2N2 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
3,6-diazatricyclo[7.1.1.01,6]undecane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-3-11-4-2-10-7-9(11)5-8(1)6-9;;/h8,10H,1-7H2;2*1H |
InChI Key |
DYNXNBOKTRMMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC23CC1C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


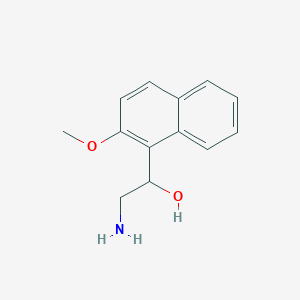
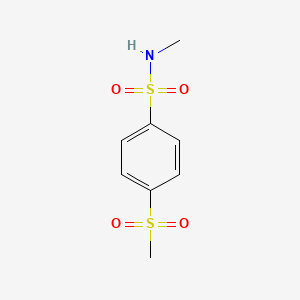
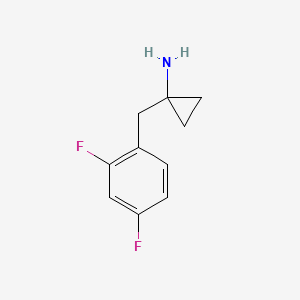
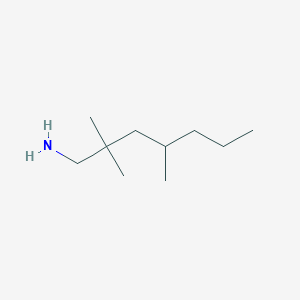
![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
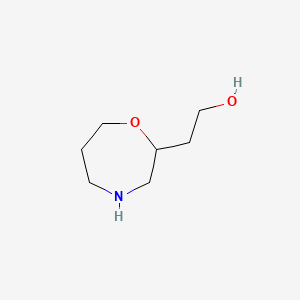
![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)

